molecular formula C5H5BrN2O B11728943 5-Amino-2-bromo-3-hydroxypyridine

5-Amino-2-bromo-3-hydroxypyridine

Cat. No.: B11728943
M. Wt: 189.01 g/mol
InChI Key: HYRQRYJFHHOZTI-UHFFFAOYSA-N
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Description

General Significance of Substituted Pyridine (B92270) Derivatives in Organic Synthesis

Substituted pyridine derivatives are a class of heterocyclic organic compounds that feature a pyridine ring modified with one or more functional groups. wisdomlib.orgwisdomlib.org This core structure, an aromatic six-membered ring containing one nitrogen atom, imparts unique electronic properties and reactivity, making it a cornerstone in organic synthesis. numberanalytics.comslideshare.net The nitrogen atom in the pyridine ring influences the electron density of the ring system, generally making it more electron-deficient than its carbocyclic counterpart, benzene (B151609). e-bookshelf.de This electronic nature dictates its reactivity towards both electrophilic and nucleophilic reagents. slideshare.net

The versatility of substituted pyridines is evident in their wide-ranging applications. They are integral components in the synthesis of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comrsc.org In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets. rsc.orgnih.gov Consequently, pyridine derivatives are found in a multitude of drugs with diverse therapeutic activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgwisdomlib.orgnih.gov The ability to readily modify the pyridine ring with various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile. nih.govresearchgate.net

Furthermore, substituted pyridines serve as important ligands in coordination chemistry and as catalysts in a variety of organic transformations. wisdomlib.orgnih.gov Their basicity, which can be modulated by the nature and position of the substituents, is a key property that is exploited in many catalytic processes. wisdomlib.org

Contextualization of 5-Amino-2-bromo-3-hydroxypyridine within Halogenated Aminohydroxypyridine Chemistry

This compound belongs to the specific subclass of halogenated aminohydroxypyridines. This classification highlights the presence of three key functional groups attached to the pyridine core: an amino group (-NH₂), a bromine atom (-Br), and a hydroxyl group (-OH). The specific arrangement of these substituents at the 2, 3, and 5 positions of the pyridine ring dictates the compound's unique chemical personality and reactivity.

The presence of both an electron-donating amino group and a hydroxyl group, along with an electron-withdrawing bromine atom, creates a complex electronic landscape on the pyridine ring. This intricate interplay of electronic effects influences the molecule's reactivity in various chemical transformations. For instance, the amino and hydroxyl groups can act as directing groups in electrophilic substitution reactions, while the bromine atom provides a handle for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Historical Overview of Research on Related Pyridine Scaffolds and their Chemical Transformations

The study of pyridine and its derivatives has a rich history dating back to the 19th century. numberanalytics.com Early research focused on the isolation of pyridine from natural sources like coal tar and the elucidation of its fundamental structure. slideshare.netrsc.org Over the decades, the field has evolved significantly, with the development of numerous synthetic methods for accessing a vast array of substituted pyridines.

Initial synthetic strategies often involved condensation reactions of aldehydes and ammonia (B1221849). numberanalytics.com However, the advent of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the synthesis of functionalized pyridines. These powerful techniques allow for the precise and efficient introduction of a wide variety of substituents onto the pyridine ring, providing access to a chemical space that was previously difficult to explore.

Research into the chemical transformations of pyridine scaffolds has also been extensive. Early studies focused on understanding the fundamental reactivity of the pyridine ring towards electrophilic and nucleophilic substitution. slideshare.net More recent research has explored the use of pyridine derivatives in a broader range of reactions, including cycloadditions, multicomponent reactions, and C-H activation/functionalization reactions. These advancements have greatly expanded the synthetic utility of the pyridine scaffold.

A significant body of research has been dedicated to understanding the structure-activity relationships of pyridine derivatives, particularly in the context of medicinal chemistry. nih.gov This has led to the identification of numerous pyridine-containing compounds with important therapeutic properties. The continuous exploration of the chemistry of pyridine scaffolds remains a vibrant area of research, driven by the ongoing need for new molecules with tailored properties for various applications. e-bookshelf.dersc.org

Identification of Key Research Gaps and Emerging Opportunities in this compound Chemistry

Despite the broad interest in substituted pyridines, a detailed investigation of the specific chemical properties and synthetic applications of this compound appears to be an area with significant potential for further exploration. While the synthesis of related compounds like 2-amino-5-bromopyridine (B118841) and its subsequent nitration and reduction have been documented, a comprehensive study focused solely on the reactivity and utility of the this compound scaffold is less prevalent. orgsyn.org

Key Research Gaps:

Systematic Reactivity Studies: A thorough investigation into the reactivity of each functional group on the this compound ring is needed. This includes exploring the regioselectivity of further electrophilic substitutions, the conditions for selective N- or O-alkylation/acylation, and the scope of nucleophilic aromatic substitution of the bromine atom.

Exploration of Cross-Coupling Reactions: There is an opportunity to systematically explore the utility of the bromine atom in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would enable the synthesis of a diverse library of novel pyridine derivatives with potentially interesting biological or material properties.

Derivatization of the Amino and Hydroxyl Groups: A comprehensive study on the derivatization of the amino and hydroxyl groups could lead to the discovery of new compounds with modified properties. This could involve the synthesis of amides, sulfonamides, esters, and ethers, and the evaluation of their chemical and physical characteristics.

Emerging Opportunities:

Medicinal Chemistry Scaffolding: The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds for biological screening. The ability to functionalize the molecule at three distinct positions offers a high degree of structural diversity.

Materials Science Applications: The potential for this compound to act as a monomer or a building block for functional polymers and materials is an unexplored area. The presence of hydrogen bond donors and acceptors, along with the potential for further functionalization, could lead to materials with interesting optical, electronic, or self-assembly properties.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself, and its subsequent transformations, could serve as a platform for the development of new and improved synthetic methods for the preparation of highly functionalized pyridine derivatives.

Data Tables

Table 1: Chemical Identifiers for this compound

PropertyValueSource
Molecular FormulaC₅H₅BrN₂O chemimpex.comnih.govchemshuttle.com
Molecular Weight189.01 g/mol chemimpex.comnih.govchemicalbook.com
CAS Number39903-01-0 cymitquimica.comnih.govchemicalbook.com
PubChem CID122362557 nih.gov

Table 2: Related Halogenated Pyridine Derivatives

Compound NameMolecular FormulaCAS NumberKey Features
2-Amino-5-bromopyridineC₅H₅BrN₂1072-97-5Precursor in the synthesis of more complex pyridines. orgsyn.org
5-Amino-3-bromo-2-chloropyridineC₅H₄BrClN₂130284-53-6A dihalogenated aminopyridine with distinct reactivity at the chloro and bromo positions. sigmaaldrich.com
5-Bromo-2-hydroxy-3-nitropyridineC₅H₃BrN₂O₃Not readily availableAn intermediate in the synthesis of other functionalized pyridines. prepchem.com
2-Amino-5-bromo-3-iodopyridineC₅H₄BrIN₂Not readily availableA tri-substituted pyridine with three different halogen and amino functionalities. ijssst.info
3-Bromo-5-hydroxypyridineC₅H₄BrNO74115-13-2A brominated hydroxypyridine, lacking the amino group. chemicalbook.com
2-Amino-5-bromo-3-nitropyridine (B172296)C₅H₄BrN₃O₂15765-74-9An intermediate in the synthesis of diaminopyridines. orgsyn.org

Properties

Molecular Formula

C5H5BrN2O

Molecular Weight

189.01 g/mol

IUPAC Name

5-amino-2-bromopyridin-3-ol

InChI

InChI=1S/C5H5BrN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2

InChI Key

HYRQRYJFHHOZTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)Br)N

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Bromo 3 Hydroxypyridine

Retrosynthetic Analysis Approaches for the 5-Amino-2-bromo-3-hydroxypyridine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For the 2-amino-5-bromo-3-hydroxypyridine scaffold, several logical disconnections can be envisioned based on the established chemical reactivity of the pyridine (B92270) ring.

Key retrosynthetic strategies include:

C-Br Bond Formation: This is a common approach where the bromine atom is introduced onto a pre-existing 2-amino-3-hydroxypyridine (B21099) ring. This disconnection leads back to 2-amino-3-hydroxypyridine as the primary precursor, a strategy employed in several documented syntheses. google.com

C-OH Bond Formation: An alternative disconnection involves the formation of the hydroxyl group. This can be achieved via nucleophilic substitution of a halogen at the 3-position. This pathway identifies a di-halogenated precursor, such as 2-amino-3,5-dibromopyridine (B40352), as the key starting material.

Functional Group Interconversion (FGI): The amino group at the 2-position or the hydroxyl group at the 3-position can be derived from other functional groups. For instance, an amino group can be formed by the reduction of a nitro group. This suggests a precursor like 2-hydroxy-3-nitro-5-bromopyridine. google.com

Ring-Closure Strategy with Intermediate Protection: A more sophisticated approach involves the temporary formation of a fused ring system to protect and activate the amino and hydroxyl groups. For example, reacting 2-amino-3-hydroxypyridine with a carbonylating agent can form a stable oxazolopyridinone intermediate. This intermediate can then be brominated, followed by a ring-opening hydrolysis step to reveal the desired product. This multi-step strategy offers control over regioselectivity during the bromination step. guidechem.comgoogle.com

Established Synthetic Routes to this compound

Several synthetic routes have been developed to produce 2-amino-5-bromo-3-hydroxypyridine, starting from various pyridine derivatives.

Precursor Compounds and Starting Materials for Pyridine Functionalization

The choice of starting material is crucial for the efficiency and feasibility of the synthesis. Common precursors include:

2-Amino-3-hydroxypyridine: This is a direct precursor where the main challenge is the regioselective introduction of a bromine atom at the C-5 position. google.com

2-Amino-3,5-dibromopyridine: In this precursor, the desired amino group and bromine atom are already in place. The synthesis then requires the selective replacement of the bromo group at the C-3 position with a hydroxyl group.

2-Aminopyridine (B139424): A more fundamental starting material that requires sequential functionalization, typically involving bromination, nitration, and reduction, to install the required groups. ijssst.infoorgsyn.org

2-Hydroxy-3-nitro-5-bromopyridine: This precursor already contains the hydroxyl and bromo substituents. The final step is the reduction of the nitro group to an amino group. google.com

Multi-Step Synthesis Strategies, Including Ring-Closure and Functional Group Introduction

The synthesis of 2-amino-5-bromo-3-hydroxypyridine is typically achieved through multi-step processes.

Route A: From 2-Amino-3-hydroxypyridine via a Cyclized Intermediate

A prominent route, particularly for the synthesis of the Lorlatinib intermediate, starts with 2-amino-3-hydroxypyridine. guidechem.comgoogle.com

Ring Closure: The starting material is treated with N,N'-carbonyldiimidazole (CDI) and bis(trichloromethyl)carbonate (BTC) to form the cyclized intermediate, 3H-oxazolo[4,5-b]pyridin-2-one. This step protects both the amino and hydroxyl groups. guidechem.com

Bromination: The oxazolopyridinone intermediate is then brominated. A photocatalytic method using liquid bromine and a photoinitiator has been reported as an environmentally friendly option. google.com This yields 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one.

Hydrolysis: The final step involves the hydrolysis of the bromo-intermediate, typically under basic conditions (e.g., sodium hydroxide (B78521) solution), to open the oxazole (B20620) ring and yield the final product, 2-amino-5-bromo-3-hydroxypyridine. guidechem.com

Route B: From 2-Amino-3,5-dibromopyridine via Nucleophilic Substitution

Another established method involves the selective hydroxylation of a di-brominated pyridine.

Hydroxylation: 2-Amino-3,5-dibromopyridine is heated in an autoclave with a strong base, such as potassium hydroxide, in the presence of copper powder as a catalyst. google.com The reaction is performed in water under a nitrogen atmosphere at high temperatures (e.g., 170°C). This selectively substitutes the bromine atom at the 3-position with a hydroxyl group.

Route C: From 2-Hydroxy-3-nitro-5-bromopyridine via Nitro Group Reduction

This route introduces the amino group in the final step.

Reduction: 2-Hydroxy-3-nitro-5-bromopyridine is dissolved in a solvent like water or ethanol (B145695) and treated with a reducing agent. A mixture of iron powder and hydrochloric acid is effective for this transformation, reducing the nitro group to an amino group to afford the target compound. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction parameters is critical for maximizing product yield and purity while ensuring scalability.

For the nucleophilic substitution route (Route B), the molar ratio of the base to the pyridine derivative and the reaction temperature are key parameters. Molar ratios of base to 2-amino-3,5-dihalogenopyridine can range from 1:1 to 10:1, with optimal results often found between 4:1 and 8:1. google.com The temperature is typically maintained in the range of 140°C to 240°C. google.com

In the ring-closure strategy (Route A), the choice of reagents for cyclization, such as the combined use of CDI and BTC, has been optimized to achieve high yields of the intermediate. guidechem.comgoogle.com During the hydrolysis step, the reaction progress is monitored using thin-layer chromatography (TLC) to ensure the complete conversion of the intermediate. guidechem.com The pH is then carefully adjusted to 6-7 to precipitate the crude product. guidechem.com

The table below summarizes various reaction conditions for the synthesis of 2-amino-5-bromo-3-hydroxypyridine.

Interactive Data Table of Synthetic Conditions

Starting MaterialKey ReagentsSolventTemperatureYieldReference
2-Amino-3,5-dibromopyridineKOH, Copper powderWater170°C46.3%
2-Amino-3-hydroxypyridine1. CDI, BTC; 2. Bromine; 3. NaOH1. THF; 3. Water1. Reflux; 3. Reflux90% (hydrolysis step) guidechem.com
2-Hydroxy-3-nitro-5-bromopyridineIron powder, HClWater, Methanol (B129727), or EthanolNot specifiedHigh purity google.com
2-Amino-3-bromo-5-chloropyridineKOH, Copper powderWater170°C70% google.com

Purification and Isolation Techniques for this compound and its Intermediates

Effective purification is essential to obtain the high-purity product required for subsequent pharmaceutical applications. Common techniques include:

Extraction: After neutralization of the reaction mixture, the product is often extracted from the aqueous phase using organic solvents. A mixture of ethyl acetate (B1210297) and tetrahydrofuran (B95107) (9:1) has been used effectively.

Precipitation and Filtration: Adjusting the pH of the aqueous solution after hydrolysis can cause the product to precipitate. guidechem.com The solid can then be collected by filtration, washed with water, and dried. guidechem.comorgsyn.org

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying the crude product and its intermediates. guidechem.com For instance, an eluent system of ethyl acetate and petroleum ether can be used to achieve high purity. guidechem.com

Recrystallization: This technique is used to purify solid intermediates and the final product. For example, 2-amino-5-bromo-3-nitropyridine (B172296) can be recrystallized from ethyl methyl ketone to obtain pure yellow needles. orgsyn.org

Novel and Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. In the context of 2-amino-5-bromo-3-hydroxypyridine synthesis, several green approaches are being explored.

One significant advancement is the use of photocatalysis for the bromination step in the route starting from 2-amino-3-hydroxypyridine. google.com This method uses a photoinitiator and light to generate bromine radicals from liquid bromine, offering a more controlled and potentially less hazardous alternative to traditional brominating agents. This approach aligns with green chemistry principles by using light as a "reagent," which can lead to milder reaction conditions and reduced waste. google.com

The route involving the reduction of a nitro-precursor with iron powder and acid is also considered a relatively "green" method. google.com Iron is an abundant, inexpensive, and non-toxic metal, and the reaction is often carried out in aqueous media, reducing the reliance on volatile organic solvents.

Further application of green chemistry principles could involve:

The use of heterogeneous catalysts that can be easily recovered and reused, such as palladium on carbon (Pd/C) for hydrogenation reactions, which is a common green method for reducing nitro groups. chemicalbook.com

Exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol where possible. google.com

Developing one-pot procedures to minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. researchgate.net

These novel and green approaches aim to make the synthesis of 2-amino-5-bromo-3-hydroxypyridine more efficient, economical, and sustainable.

Photocatalytic Bromination Strategies

The critical photocatalytic bromination step is performed on an intermediate, 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one, which is formed in the initial ring-closure stage. The bromination is achieved using a photoinitiator to facilitate the reaction with a brominating agent, such as liquid bromine. guidechem.com The reaction is typically carried out in an anhydrous aprotic polar solvent. guidechem.com This light-induced method allows for controlled bromination, yielding the brominated intermediate that is then hydrolyzed to this compound. guidechem.com The crude product from this final step can be obtained in high molar yields, between 88-95%. guidechem.com

Table 1: Components in Photocatalytic Bromination Route

Component Role Specific Examples Source
Starting Material The molecule to be brominated 3H-oxazolo[4,5-b]pyridin-2-one guidechem.com
Photoinitiator Absorbs light to initiate the reaction 2-hydroxy-2-methyl-1-phenyl-1-propanone guidechem.com
Brominating Agent Source of bromine atoms Liquid Bromine guidechem.com

Utilization of Environmentally Benign Solvents and Catalytic Systems

Efforts to develop greener synthetic routes for this compound and its precursors focus on the use of less hazardous solvents and more efficient catalytic systems.

One established method, while operating under harsh conditions, utilizes water as an environmentally benign solvent. In this process, 2-amino-3,5-dibromopyridine is treated with a strong base in water within an autoclave. google.comprepchem.com The reaction requires high temperature and pressure, along with a copper powder catalyst, to substitute a bromine atom with a hydroxyl group. google.comprepchem.com This synthesis yields this compound at a reported yield of 46.3%. prepchem.com

Table 2: Synthesis in an Aqueous System

Reactant/Catalyst Solvent Conditions Product Yield Source

Another key principle of green chemistry is the use of safer reagents. The synthesis of pyridine intermediates often involves bromination, and replacing hazardous elemental bromine with safer alternatives is a significant improvement. For the synthesis of the precursor 2-amino-5-bromopyridine (B118841), reagents such as N-Bromosuccinimide (NBS) are used under milder conditions. ijssst.info Other specialized brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been proposed for the bromination of pyridine derivatives, often requiring a radical initiator like AIBN or benzoyl peroxide instead of harsh conditions. google.com

Furthermore, the photocatalytic route described in the previous section is itself an example of a greener catalytic system. guidechem.com By using light as the energy source, photocatalysis can often proceed under milder conditions than traditional thermal reactions, reducing energy consumption and potentially increasing selectivity, thereby minimizing waste.

Reactivity and Mechanistic Investigations of 5 Amino 2 Bromo 3 Hydroxypyridine

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C2 position of 5-Amino-2-bromo-3-hydroxypyridine is a key site for functionalization through various cross-coupling reactions. cymitquimica.com These reactions are fundamental in constructing complex molecules and are widely used in medicinal chemistry and materials science. ontosight.ai

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. fiveable.melibretexts.orglibretexts.org These reactions typically involve an oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. fiveable.melibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with a halide. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would replace the bromine atom with an aryl group. These reactions are often carried out in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.net The amino group on the pyridine (B92270) ring can participate in these reactions without the need for a protecting group. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgbeilstein-journals.org This reaction would allow for the introduction of a vinyl group at the C2 position of the pyridine ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgsoton.ac.ukorganic-chemistry.orgresearchgate.net This method would enable the synthesis of 2-alkynyl-5-amino-3-hydroxypyridines. The reaction conditions can be mild, even proceeding in aqueous media. mdpi.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an aryl halide. nih.govnih.govresearchgate.netbath.ac.uk This reaction is known for its high functional group tolerance and can be used to introduce a wide variety of alkyl or aryl substituents at the C2 position.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraOrganoboron Reagent (e.g., Ar-B(OH)₂)Pd(0) catalyst, BaseAryl-substituted pyridine
HeckAlkenePd(0) catalyst, BaseVinyl-substituted pyridine
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted pyridine
NegishiOrganozinc ReagentPd(0) or Ni(0) catalystAlkyl- or Aryl-substituted pyridine

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgchemspider.comresearchgate.net This reaction would allow for the synthesis of 2,5-diamino-3-hydroxypyridine derivatives by reacting this compound with a primary or secondary amine. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. Challenges in the amination of halopyridines can include catalyst inhibition by the pyridine nitrogen, but the use of appropriate ligands can overcome this. nih.gov

Cyanation: The bromine atom can be displaced by a cyanide group to form 5-amino-3-hydroxy-2-cyanopyridine. This transformation can be achieved using various cyanating agents, often with transition metal catalysis. The resulting cyanopyridine is a valuable intermediate for the synthesis of other functional groups, such as carboxylic acids, amides, and tetrazoles.

Thiolation: The introduction of a thiol group at the C2 position can be accomplished through several methods. One approach involves the reaction with a thiol or a thiol equivalent, potentially under transition metal catalysis. Another route could be the reaction with a source of sulfur, such as sodium sulfide (B99878) or thiourea, followed by appropriate workup. The resulting 5-amino-3-hydroxypyridine-2-thiol is a versatile intermediate for further synthetic modifications.

Reactions of the Amino and Hydroxyl Functional Groups

The presence of both a nucleophilic amino group and a hydroxyl group allows for a diverse range of reactions, including alkylation, acylation, and cyclization. The relative reactivity of these two groups is often dependent on the specific reaction conditions, such as pH and the nature of the electrophile.

The amino group of this compound is a primary nucleophile and readily participates in N-alkylation and N-acylation reactions. However, to achieve selectivity and prevent unwanted side reactions at other sites, especially in multi-step syntheses, the amino group is often temporarily "protected." libretexts.org

Protecting groups are moieties that are reversibly attached to a functional group to decrease its reactivity. organic-chemistry.org For amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which convert the nucleophilic amine into a non-nucleophilic carbamate. organic-chemistry.org This strategy is crucial in the synthesis of complex molecules. For instance, in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib, a derivative of 2-amino-5-bromo-3-hydroxypyridine is utilized where the amino and hydroxyl groups are protected to facilitate the desired transformations. guidechem.com

Table 1: Common Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Acidic (e.g., TFA, HCl)
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Basic (e.g., Piperidine)
Benzyl Bn Benzyl bromide (BnBr) Hydrogenolysis

This table presents a selection of common amine protecting groups and their typical introduction and removal methods. libretexts.orgorganic-chemistry.orgsynarchive.comug.edu.pl

The hydroxyl group of this compound can undergo O-alkylation to form ethers and O-acylation to form esters. A significant challenge in the chemistry of hydroxypyridines is controlling the regioselectivity between N- and O-alkylation, as the pyridone tautomer can react at either the nitrogen or oxygen atom, creating a mixture of products. researchgate.net The outcome is often influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. researchgate.netresearchgate.net

However, chemoselective O-acylation can be achieved under specific conditions. By conducting the reaction in a strongly acidic medium like anhydrous trifluoroacetic acid (CF₃CO₂H), the more basic amino group is protonated (R-NH₃⁺). nih.gov This protonation renders the amino group non-nucleophilic, allowing the hydroxyl group to react selectively with an acylating agent, such as an acyl chloride or anhydride, to form the corresponding ester. nih.gov This method has proven effective for the O-acylation of various hydroxyamino acids and amino alcohols. nih.gov

The amino group of this compound can react with carbonyl compounds like aldehydes and ketones. These condensation reactions typically form imines (Schiff bases) via a nucleophilic addition followed by dehydration. This reactivity is a cornerstone of many synthetic pathways. nih.gov

Furthermore, the bifunctional nature of the molecule, containing both amino and hydroxyl groups in a 1,3-relationship, creates opportunities for cyclization reactions. Following condensation with a suitable carbonyl-containing partner, intramolecular reactions can lead to the formation of new heterocyclic rings. For example, reactions with β-dicarbonyl compounds or their equivalents can lead to fused pyridone structures. Three-component condensation reactions involving an amino-substituted heterocycle, an aldehyde, and an active methylene (B1212753) compound like Meldrum's acid are known to produce fused pyridine systems, such as imidazo[4,5-b]pyridin-5-ones and thieno[3,2-b]pyridin-5-ones. researchgate.net While specific examples with this compound are not detailed in the literature, its structure suggests it could be a viable substrate for analogous cyclization strategies to build complex fused heterocyclic systems. researchgate.netresearchgate.net

The primary aromatic amino group at the C5 position can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with a source of nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄, HBr), at low temperatures. google.com

Pyridinediazonium salts are often unstable but serve as valuable synthetic intermediates. google.com The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. Potential transformations include:

Hydrolysis: Reaction with water to introduce a hydroxyl group.

Halogenation: Reaction with copper(I) halides (CuCl, CuBr, CuI) to introduce the corresponding halogen.

Cyanation: Reaction with copper(I) cyanide (CuCN) to introduce a cyano group.

It is important to note that the reactivity and stability of pyridinediazonium salts can differ significantly from their benzenediazonium (B1195382) counterparts and can also vary depending on the position of the amino group on the pyridine ring (e.g., 2-amino vs. 3-aminopyridines). google.com For example, the diazotization of 3-amino-2-chloropyridine (B31603) in the presence of an alcohol can lead to the corresponding 3-alkoxy-2-chloropyridine, demonstrating the utility of the diazonium intermediate for forming ether linkages. google.com

Detailed Mechanistic Studies of Key Transformations of this compound

While comprehensive kinetic and mechanistic studies specifically for this compound are not extensively documented, mechanistic principles can be inferred from its reactivity and studies on analogous compounds.

The elucidation of reaction pathways for molecules like this compound often focuses on understanding and controlling selectivity. For instance, in the alkylation of hydroxypyridines, the competition between N-alkylation and O-alkylation is a key mechanistic question. Studies on 2-hydroxypyridines have shown that under catalyst- and base-free conditions with organohalides, a specific N-alkylation can be achieved. This selectivity is proposed to occur via an HX-facilitated conversion of a pyridyl ether intermediate (the O-alkylated product) to the more thermodynamically stable N-alkyl pyridone product. researchgate.net

Derivatization and Exploration of 5 Amino 2 Bromo 3 Hydroxypyridine Analogues

Synthesis of Substituted 5-Amino-2-bromo-3-hydroxypyridine Derivatives

The inherent reactivity of the amino, hydroxyl, and bromo functionalities on the this compound core allows for selective modifications to tailor the compound's properties for specific applications.

Chemical Modifications at the Amino Group (e.g., BOC protection)

The amino group at the 5-position of the pyridine (B92270) ring is a primary site for derivatization. One of the most common modifications is the introduction of a tert-butoxycarbonyl (BOC) protecting group. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) ((BOC)₂O). google.com This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions involving the amino group. google.com The BOC-protected derivative, 2-(Boc-amino)-5-bromo-3-hydroxypyridine, is a stable intermediate that can be used in further synthetic transformations. google.comavantorsciences.com For instance, the protection of the amino group allows for selective reactions at other positions of the pyridine ring. google.com The BOC group can be readily removed under acidic conditions to regenerate the free amine when needed.

A general method for the BOC protection of aminopyridines involves dissolving the aminopyridine and (BOC)₂O in a suitable solvent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), 1-hydroxybenzotriazole (B26582) (HOBT), and a base like triethylamine. google.com

Table 1: BOC Protection of Aminopyridines

Reagents Solvent Conditions Product
(BOC)₂O, DMAP Dichloromethane Room Temperature BOC-protected aminopyridine

Chemical Modifications at the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the 3-position offers another avenue for derivatization through reactions like etherification and esterification. These modifications can significantly alter the compound's solubility, lipophilicity, and biological activity. For example, the hydroxyl group can be converted to an ether by reacting the BOC-protected this compound with an appropriate alkyl halide in the presence of a base.

Similarly, esterification can be carried out by reacting the hydroxyl group with an acyl chloride or a carboxylic anhydride. These reactions are often performed after protecting the more nucleophilic amino group to ensure selectivity. The resulting esters can serve as prodrugs or as intermediates for further functionalization. The presence of the hydroxyl group enhances the compound's solubility in polar solvents and allows it to participate in hydrogen bonding. cymitquimica.com

Substitutions and Functionalizations at Other Pyridine Ring Positions

The bromine atom at the 2-position of the pyridine ring is a key functional group that enables various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. For example, the Suzuki-Miyaura coupling of a boronic acid with 2-amino-5-bromo-3-hydroxypyridine (or its protected form) in the presence of a palladium catalyst and a base is a common strategy to form carbon-carbon bonds. guidechem.comgoogle.com

Furthermore, the pyridine ring itself can undergo electrophilic substitution reactions, although the existing electron-donating amino and hydroxyl groups and the electron-withdrawing bromo group direct the position of substitution. For instance, iodination of 2-amino-5-bromopyridine (B118841) can be achieved using potassium iodate (B108269) and potassium iodide in sulfuric acid to produce 2-amino-5-bromo-3-iodopyridine, demonstrating the possibility of introducing other halogens onto the ring. ijssst.info

Formation of Fused Heterocyclic Systems Utilizing this compound as a Precursor.guidechem.comgoogle.com

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a 1,3-relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions typically involve intramolecular cyclization, often preceded by a reaction with a suitable bifunctional reagent.

Synthesis of Oxazolo[4,5-c]pyridines and Imidazo[1,2-a]pyridines

The condensation of 2-amino-3-hydroxypyridine (B21099) derivatives with appropriate reagents can lead to the formation of oxazolo[4,5-c]pyridines. For instance, reaction with phosgene (B1210022) or its equivalents can yield oxazolo[4,5-c]pyridin-2-ones. The synthesis of oxazolo[4,5-b]pyridines has been achieved by the condensation of 2-amino-3-hydroxypyridine with orthoesters or thioimidate derivatives. researchgate.net A related synthesis involves the reaction of 2-amino-3-hydroxypyridine with N,N'-carbonyldiimidazole (CDI) followed by a reagent like bistrichloromethyl carbonate (BTC) to form a 3H-oxazolo[4,5-b]pyridin-2-one intermediate. guidechem.comgoogle.com

Imidazo[1,2-a]pyridines are another important class of fused heterocycles that can be synthesized from aminopyridine precursors. organic-chemistry.org While the direct use of this compound in the synthesis of imidazo[1,2-a]pyridines is less commonly reported, the general strategies often involve the reaction of a 2-aminopyridine (B139424) with an α-haloketone or a related species. nih.gov The initial step is the alkylation of the endocyclic pyridine nitrogen followed by intramolecular condensation with the exocyclic amino group. nih.gov Various catalytic systems, including copper-catalyzed aerobic oxidation, have been developed for this transformation. organic-chemistry.org

Annulation Reactions for Polycyclic Heteroaromatic Systems

Annulation reactions involving this compound or its derivatives can lead to the construction of more complex polycyclic heteroaromatic systems. These reactions often take advantage of the multiple reactive sites on the pyridine ring to build additional fused rings. For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which typically involves a 2-aminoazine, an aldehyde, and an isonitrile, can be adapted to create fused imidazo- and other heteroaromatic systems. nih.gov Although not directly starting from this compound, this methodology highlights the potential for multicomponent reactions to generate complex scaffolds from substituted pyridines.

Another approach involves the synthesis of triazolo[4,5-c]pyridine nucleosides, which demonstrates the utility of substituted aminopyridines in constructing fused triazole rings. nih.gov Furthermore, the synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines has been achieved through post-modification of products from an unusual GBB reaction, showcasing the stepwise construction of polycyclic systems. researchgate.net

Table 2: Fused Heterocyclic Systems from Aminopyridine Precursors

Precursor Reagent(s) Fused System Reference(s)
2-Amino-3-hydroxypyridine Orthoesters, Thioimidates Oxazolo[4,5-b]pyridine researchgate.net
2-Amino-3-hydroxypyridine CDI, BTC 3H-Oxazolo[4,5-b]pyridin-2-one guidechem.comgoogle.com
2-Aminopyridine α-Haloketone Imidazo[1,2-a]pyridine nih.gov

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

Influence of Substituents on Chemical Selectivity and Reaction Efficiency

The strategic placement of different substituents on analogues of this compound allows chemists to direct the course of chemical reactions, favoring certain outcomes over others and maximizing the efficiency of these transformations. The reactivity of the pyridine ring and its functional groups is highly sensitive to the electronic nature of these substituents.

One of the most common and synthetically valuable reactions for this class of compounds is the Suzuki-Miyaura cross-coupling, which replaces the bromine atom with a new carbon-carbon bond. The efficiency of this reaction is significantly influenced by the electronic properties of other substituents on the pyridine ring. Generally, electron-withdrawing groups (EWGs) on the pyridine ring enhance the rate of palladium-catalyzed cross-coupling reactions. Conversely, electron-donating groups (EDGs) can decrease the reaction efficiency.

For instance, in studies on related bromopyridine systems, it has been observed that aryl bromides bearing electron-withdrawing groups, such as nitro or cyano, react efficiently with arylboronic acids to form biaryls in high yields. In contrast, those with electron-releasing groups like methyl or methoxy (B1213986) moieties can result in lower yields under identical conditions. This principle allows for the tuning of reactivity.

Another key aspect of selectivity involves the differential reactivity of the amino and hydroxyl groups, particularly in acylation reactions. The inherent nucleophilicity of the amino group often allows for selective N-acylation over O-acylation under controlled conditions. However, the presence of other substituents can modulate the relative nucleophilicity of these two sites. A strong electron-withdrawing group elsewhere on the ring would decrease the nucleophilicity of both the amino and hydroxyl groups, potentially requiring more forcing reaction conditions.

The following table, based on established principles of pyridine chemistry and data from related systems, illustrates the expected influence of substituents on the yield of a typical Suzuki-Miyaura coupling reaction on a 2-bromopyridine (B144113) scaffold.

Substituent (at position 5)Electronic EffectExpected Reaction Efficiency (Yield)
-NO₂Strong Electron-WithdrawingHigh
-CNStrong Electron-WithdrawingHigh
-HNeutralModerate
-CH₃Electron-DonatingModerate to Low
-OCH₃Strong Electron-DonatingLow

This table represents generalized trends for Suzuki-Miyaura reactions on bromopyridine scaffolds. Actual yields can vary based on specific reaction conditions.

Impact of Electronic and Steric Effects on Chemical Transformations

The observed trends in chemical selectivity and reaction efficiency are rationalized by considering the fundamental electronic and steric effects exerted by the substituents.

Electronic Effects: Substituents alter the electron density distribution within the pyridine ring, which is crucial for its reactivity. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the ring compared to benzene (B151609), making it less reactive towards electrophilic substitution but more susceptible to nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or carbonyl groups further decrease the electron density of the ring. This makes the carbon atoms, particularly those ortho and para to the nitrogen and the EWG, more electrophilic. In the case of this compound, an EWG at the 5-position would make the C2-carbon (attached to the bromine) more electron-deficient and thus more susceptible to the oxidative addition step in a Suzuki-Miyaura catalytic cycle, leading to higher reaction efficiency.

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups increase the electron density of the ring through resonance or inductive effects. The amino and hydroxyl groups on the parent compound are strong EDGs. This increased electron density can make the ring more reactive towards electrophiles but can hinder nucleophilic aromatic substitution reactions by making the carbon centers less electrophilic. This explains why EDGs can decrease the efficiency of reactions like the Suzuki coupling. The interplay between the activating amino/hydroxyl groups and the deactivating bromo/pyridine nitrogen defines the compound's reactivity profile.

Linear free-energy relationships, such as the Hammett equation, are often used to quantify these electronic effects. The reaction rate constant (ρ) provides a measure of the reaction's sensitivity to the electronic effects of substituents. A large positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

Steric Effects: The physical size of substituents can significantly impact reaction rates and selectivity by hindering the approach of reagents to a reactive site. This phenomenon, known as steric hindrance, is a critical factor in the chemistry of substituted pyridines.

For example, if a bulky substituent is introduced onto the amino group of this compound (e.g., by converting it to a bulky amide or sulfonamide), it could sterically block the adjacent C2 or C4 positions. This could hinder the approach of a large nucleophile or a bulky palladium catalyst complex needed for a Suzuki coupling at the C2-bromo position. Conversely, such a bulky group might direct reactions to the less hindered C6 position. In multi-substituted pyridine analogues, bulky groups positioned ortho to a reactive site generally lead to a decrease in reaction rates compared to smaller substituents.

The following table summarizes the expected impact of these effects on key transformations of this compound analogues.

EffectTransformationConsequence
Electronic (EWG) Suzuki-Miyaura Coupling (at C2)Increased reaction rate and efficiency.
Electronic (EDG) Suzuki-Miyaura Coupling (at C2)Decreased reaction rate and efficiency.
Electronic (EDG) Electrophilic Aromatic SubstitutionIncreased reactivity of the ring (e.g., halogenation).
Steric (Bulky Group at C3-OH) Reaction at C2-BrPotential decrease in reaction rate due to catalyst hindrance.
Steric (Bulky Group at C5-NH₂) Reaction at C6-HPotential for directed reactivity at this less-hindered site.

Understanding these structure-reactivity relationships is paramount for the rational design of synthetic routes to complex molecules derived from the this compound scaffold, enabling the efficient production of novel compounds for various applications.

Advanced Spectroscopic Characterization Methodologies for 5 Amino 2 Bromo 3 Hydroxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Amino-2-bromo-3-hydroxypyridine in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides the fundamental skeletal information for the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine (B92270) ring, as well as exchangeable protons from the amino (-NH2) and hydroxyl (-OH) groups. The aromatic protons, located at positions 4 and 6, would likely appear as doublets due to spin-spin coupling with each other. The proton at C-6 is anticipated to be the most downfield aromatic signal due to the influence of the adjacent electronegative nitrogen atom. The protons of the -NH2 and -OH groups typically appear as broad singlets and can be confirmed by their disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the substituents. The carbon atom bonded to the bromine (C-2) would show a characteristic shift, while the carbons attached to the electron-donating hydroxyl (C-3) and amino (C-5) groups would be shielded and appear at higher fields (lower ppm values) compared to unsubstituted pyridine. acs.org The carbon atoms directly bonded to protons (C-4 and C-6) can be distinguished from the quaternary carbons (C-2, C-3, C-5) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on general substituent effects on the pyridine ring and data from related structures. Actual values may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
H-4~6.8 - 7.2-d
H-6~7.5 - 7.9-d
-NH₂~4.5 - 5.5-br s
-OH~8.5 - 9.5-br s
C-2-~135 - 145s
C-3-~140 - 150s
C-4-~115 - 125d
C-5-~125 - 135s
C-6-~130 - 140d

d = doublet, s = singlet, br s = broad singlet

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton coupling networks. For this compound, a key cross-peak would be observed between the H-4 and H-6 protons, confirming their adjacent relationship on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. youtube.com It would show correlations between H-4 and C-4, and between H-6 and C-6, allowing for the unambiguous assignment of these specific carbon signals in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons, which helps in confirming the substitution pattern and understanding the molecule's preferred conformation. A NOESY spectrum would be expected to show a correlation between the hydroxyl proton and the H-4 proton, as well as between the amino protons and the H-4 and H-6 protons, confirming their respective positions. researchgate.net

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

ExperimentCorrelating NucleiInformation Gained
COSY H-4 ↔ H-6Confirms ³J-coupling between adjacent aromatic protons.
HSQC H-4 ↔ C-4; H-6 ↔ C-6Assigns protonated carbons C-4 and C-6. libretexts.org
HMBC H-6 ↔ C-2, C-4, C-5Confirms placement of H-6 relative to C-2, C-4, and C-5.
H-4 ↔ C-2, C-3, C-5, C-6Confirms placement of H-4 relative to substituents.
NH ₂ ↔ C-5, C-4, C-6Confirms position of the amino group at C-5.
OH ↔ C-3, C-2, C-4Confirms position of the hydroxyl group at C-3.
NOESY OH ↔ H-4Shows spatial proximity of -OH group to H-4.
NH ₂ ↔ H-4Shows spatial proximity of -NH₂ group to H-4.

Solid-State NMR Applications for Crystalline Forms

While solution NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of this compound in its crystalline form. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are particularly powerful. acs.org

Solid-state NMR can:

Identify Polymorphism: Different crystalline forms (polymorphs) of the compound will yield distinct ssNMR spectra due to variations in the local chemical environment and intermolecular packing.

Characterize Intermolecular Interactions: ssNMR is highly sensitive to hydrogen bonding. It can be used to study the specific hydrogen bonding network involving the amino and hydroxyl groups in the crystal lattice, providing information on bond distances and dynamics that is not available from solution studies. osti.gov

Resolve Anisotropic Effects: In the solid state, the full effects of chemical shift anisotropy (CSA) can be observed, providing additional structural information that is averaged out in solution.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is essential for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS can provide an exact molecular formula.

Molecular Formula: C₅H₅BrN₂O nih.gov

Calculated Monoisotopic Mass: 187.95853 Da nih.gov

An experimental HRMS measurement matching this calculated mass would confirm the elemental composition, distinguishing it from any other potential structures with the same nominal mass. A key diagnostic feature in the mass spectrum is the isotopic signature of bromine. Due to the natural abundance of its two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. Analyzing these fragments provides detailed structural information and helps to confirm the arrangement of substituents. nih.gov

For protonated this compound, several fragmentation pathways can be predicted:

Loss of HBr: A common pathway for brominated aromatic compounds is the elimination of hydrogen bromide, leading to a significant fragment ion. nih.gov

Loss of CO: The presence of a hydroxyl group on the pyridine ring (a pyridinol) makes the loss of a neutral carbon monoxide (CO) molecule a likely fragmentation event, characteristic of phenolic compounds.

Loss of NH₃: Elimination of ammonia (B1221849) from the amino group can also occur.

Cleavage of Bromine: Homolytic or heterolytic cleavage resulting in the loss of a bromine radical (Br•) or bromide ion (Br⁻) is also a possible initial fragmentation step. nih.gov

Studying these fragmentation pathways allows for a systematic deconstruction of the molecule, providing strong corroborative evidence for the structure elucidated by NMR. researchgate.net

Table 3: Predicted MS/MS Fragments for Protonated this compound ([C₅H₆BrN₂O]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossFragmentation Pathway
188.9663108.0342HBr (80.9321)Elimination of hydrogen bromide
188.9663160.9718CO (27.9945)Loss of carbon monoxide from the ring
188.9663109.9507Br• (78.9183)Loss of bromine radical
108.034280.0397CO (27.9945)Sequential loss of HBr then CO

Masses are calculated for the most abundant isotopes.

Hyphenated Techniques (GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and selectivity for identifying and quantifying the compound and its derivatives in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) For GC-MS analysis, derivatization of the polar amino and hydroxyl groups is often necessary to increase the volatility of this compound. Following separation on a GC column, the compound is ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, with the molecular ion peak confirming the molecular weight and the fragmentation pattern helping to elucidate the structure. For instance, analysis of related compounds like 5-Amino-3-bromo-2-methylpyridine is performed using GC. vwr.com

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is particularly well-suited for analyzing polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. lcms.cz Reversed-phase chromatography is commonly employed, often using a C18 column with a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic modifier (such as methanol (B129727) or acetonitrile). researchgate.netrestek.com

Following chromatographic separation, the analyte is ionized using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In a study on the related compound 2-Amino-5-bromopyridine (B118841), LC-MS analysis with ESI yielded a measured m/z (mass-to-charge ratio) of 172.9000, corresponding to the protonated molecule [M+H]⁺. ijssst.info For this compound (MW: 189.01 g/mol ), the expected protonated molecular ion [M+H]⁺ would be observed around m/z 189.96. nih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) provides even greater specificity. By selecting the parent ion and subjecting it to collision-induced dissociation, a unique fragmentation spectrum is generated, which is invaluable for structural confirmation and for developing highly selective quantitative methods. researchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis of Pyridine Derivatives

ParameterTypical Conditions for Pyridine DerivativesReference
LC Column Reversed-phase (e.g., C18) researchgate.net
Mobile Phase Gradient elution with Acetonitrile/Water or Methanol/Water containing additives like formic acid or ammonium acetate researchgate.netrestek.comijssst.info
Ionization Source Electrospray Ionization (ESI) ijssst.info
Analysis Mode Positive Ion Mode ijssst.info
Expected [M+H]⁺ for this compound ~m/z 189.96 nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound and for characterizing its molecular vibrations.

Infrared (IR) Spectroscopy The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Analysis of related structures provides a strong basis for spectral assignment. mewaruniversity.org

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to broad and sharp bands, respectively, in the 3200-3500 cm⁻¹ region. Due to potential tautomerism in hydroxypyridines, an N-H stretching frequency may also appear; in 5-bromo-2,3-dihydroxy pyridine, a weak band at 3270 cm⁻¹ was assigned to this mode. mewaruniversity.org

C=C and C=N Stretching: The aromatic pyridine ring vibrations typically appear in the 1400-1650 cm⁻¹ range.

N-H Bending: The in-plane bending vibration of the amino group is expected around 1600-1680 cm⁻¹. mewaruniversity.org

C-O Stretching: The stretching vibration of the C-OH bond is typically observed in the 1200-1350 cm⁻¹ region. For 5-bromo-2,3-dihydroxy pyridine, bands at 1310 cm⁻¹ and 1345 cm⁻¹ were assigned to this mode. mewaruniversity.org

C-Br Stretching: The carbon-bromine stretching vibration is found at lower wavenumbers, typically in the 500-1000 cm⁻¹ range. A C-Br stretch was assigned at 960 cm⁻¹ in 5-bromo-2,3-dihydroxy pyridine. mewaruniversity.org

Raman Spectroscopy Raman spectroscopy provides complementary information to IR spectroscopy. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong Raman signals. The symmetric vibrations of the pyridine ring are particularly well-suited for Raman analysis. For the related compound 3-Amino-5-bromopyridine, a Fourier-Transform (FT) Raman spectrum has been documented, aiding in the complete vibrational analysis of this class of molecules. nih.gov

Table 2: Key IR Absorption Frequencies for this compound and Related Compounds

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference CompoundReference
N-H/O-H Stretching3200 - 3500General
N-H Stretching (Tautomer)~32705-bromo-2,3-dihydroxy pyridine mewaruniversity.org
N-H Bending~16805-bromo-2,3-dihydroxy pyridine mewaruniversity.org
C=C/C=N Ring Stretching1400 - 1650General
C-O Stretching1310 - 13455-bromo-2,3-dihydroxy pyridine mewaruniversity.org
C-Br Stretching~9605-bromo-2,3-dihydroxy pyridine mewaruniversity.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated system. The substituted pyridine ring in this compound acts as a chromophore, absorbing light in the UV-Vis region.

The spectrum is expected to be dominated by π→π* transitions associated with the aromatic system. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. These electron-donating groups increase the electron density of the π-system, lowering the energy gap for electronic transitions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique yields unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the precise orientations of the amino, bromo, and hydroxyl substituents. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. The amino and hydroxyl groups are strong hydrogen bond donors, and the pyridine nitrogen is a hydrogen bond acceptor, suggesting the formation of an extensive hydrogen-bonding network. researchgate.net

Crystallographic analysis of the closely related compound 5-bromopyridine-2,3-diamine provides a valuable model. researchgate.net This compound was found to have an orthorhombic crystal system, belonging to the space group P212121, with specific unit cell dimensions. researchgate.net This type of detailed structural data is essential for understanding structure-property relationships.

Table 3: Representative Crystallographic Data for a Related Diamine Derivative

ParameterValue for 5-bromopyridine-2,3-diamineReference
Chemical Formula C₅H₆BrN₃ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group P212121 researchgate.net
a (Å) 3.82640(10) researchgate.net
b (Å) 8.7336(2) researchgate.net
c (Å) 18.6007(3) researchgate.net
Volume (ų) 621.60(2) researchgate.net
Z (Molecules per unit cell) 4 researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore will not exhibit a signal in Circular Dichroism (CD) spectroscopy. However, should chiral derivatives of this compound be synthesized—for instance, through reactions at the amino group with a chiral auxiliary or by resolving a racemic derivative—CD spectroscopy would become an essential analytical tool.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule. For chiral derivatives of this compound, CD spectroscopy could be used to:

Confirm the presence of chirality.

Determine the enantiomeric excess of a sample.

Potentially aid in the assignment of the absolute configuration by comparing experimental spectra with theoretical spectra from quantum chemical calculations.

Study conformational changes in chiral derivatives.

Therefore, while not applicable to the parent compound, CD spectroscopy is a critical technique held in reserve for the stereochemical characterization of any future chiral analogues.

Computational and Theoretical Chemistry Studies of 5 Amino 2 Bromo 3 Hydroxypyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular properties of 5-Amino-2-bromo-3-hydroxypyridine from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. While comprehensive DFT studies on the isolated this compound molecule are not extensively documented in publicly available literature, its structural role has been analyzed within the context of larger, biologically active compounds.

In a study focused on developing potent inhibitors of anaplastic lymphoma kinase (ALK), the 2-amino-5-bromopyridin-3-ol (B1280607) moiety served as a core structural component. acs.orgresearchgate.net Researchers employed DFT calculations to understand the conformational energetics of these complex inhibitors. acs.orgresearchgate.net Specifically, the B3LYP functional with the 6-31g** basis set was used to calculate the relative energy profile for the torsion angle between the aminopyridine core and an attached aryl ring. acs.orgresearchgate.net This analysis was crucial for understanding the preferred three-dimensional arrangement and the rotational barrier of the bond connecting the this compound core to other parts of the inhibitor, which can influence how the molecule fits into the active site of the target protein. acs.orgresearchgate.net

Table 1: DFT Application in a Study Involving the this compound Core acs.orgresearchgate.net

Parameter Details
Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-31g**
Software Jaguar

| Application | Calculation of the relative energy profile for the torsion angle between the aminopyridine core and an adjacent aryl ring in a series of ALK inhibitors. |

Based on the available scientific literature, specific high-accuracy calculations using ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), for this compound have not been reported. Such studies would provide a more precise determination of its geometry and electronic energy.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a common method for predicting a molecule's reactivity. A detailed FMO analysis specifically for this compound is not found in the reviewed literature. This type of study would be valuable for predicting its susceptibility to electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules like solvents or biological macromolecules. researchgate.net There are no specific MD simulation studies in the surveyed literature that focus solely on the conformational analysis or intermolecular interactions of this compound.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption)

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental data. However, dedicated computational studies predicting the NMR chemical shifts, IR frequencies, or UV-Vis absorption spectra of this compound are not prominently featured in the available research.

Reaction Pathway Predictions and Transition State Energetics

The computational prediction of reaction pathways and the calculation of transition state energetics are vital for understanding reaction mechanisms and kinetics. Research detailing these specific predictions for reactions involving this compound was not identified in the literature search. Such studies could, for example, elucidate the mechanisms of its synthesis or its metabolic pathways.

Computational Studies on Tautomeric Equilibria and Protonation States

The structure of this compound allows for the existence of several tautomeric forms, which can significantly influence its chemical behavior and biological activity. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The principal tautomeric equilibrium for this molecule involves the migration of the hydroxyl proton.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers. While specific computational studies on this compound are not extensively reported in publicly available literature, the tautomerism of related substituted 2-hydroxypyridines and 3-hydroxypyridines has been investigated. researchgate.netrsc.orgnih.govsemanticscholar.org These studies provide a framework for understanding the likely tautomeric landscape of the title compound.

For substituted 3-hydroxypyridines, an equilibrium between the neutral enol form and a zwitterionic pyridone form is often observed, especially in aqueous solutions. researchgate.net The relative populations of these tautomers are sensitive to the electronic nature of the substituents and the solvent environment. researchgate.netresearchgate.net In the case of this compound, the amino group (-NH2) acts as an electron-donating group, while the bromine atom (-Br) is an electron-withdrawing group. Their combined effect on the pyridine (B92270) ring's electron density will dictate the preferred tautomeric form.

DFT calculations on similar systems, such as 2-hydroxy-5-nitropyridine, have shown that the keto tautomer can be favored. elsevierpure.com Furthermore, studies on 2-hydroxypyridine (B17775) have demonstrated that the position of the tautomeric equilibrium can be influenced by substitution patterns. rsc.org

Protonation states are another critical aspect that can be elucidated through computational chemistry. The basicity of the pyridine nitrogen and the amino group, as well as the acidity of the hydroxyl group, can be predicted by calculating their respective pKa values. Computational methods can model the protonation and deprotonation processes, providing insights into which sites are most likely to be protonated or deprotonated at a given pH. This information is vital for understanding the molecule's behavior in biological systems.

Table 1: Potential Tautomeric and Protonation States of this compound

StateDescriptionPredicted Predominance
Neutral Tautomers
Hydroxypyridine FormThe proton resides on the oxygen atom of the hydroxyl group.Likely significant, especially in non-polar environments.
Pyridone (Zwitterionic) FormThe hydroxyl proton has migrated to the pyridine nitrogen, creating a zwitterion.May be significant in polar, protic solvents like water.
Protonated States
N-ProtonatedThe pyridine ring nitrogen is protonated.Favored under acidic conditions.
Amino-ProtonatedThe exocyclic amino group is protonated.Possible under strongly acidic conditions.
Deprotonated State
Phenoxide FormThe hydroxyl group is deprotonated, forming a phenoxide-like anion.Favored under basic conditions.

This table is a predictive representation based on the general principles of pyridine chemistry and computational studies on analogous compounds. Specific energetic calculations for this compound would be required for definitive assignments.

Rational Design of New this compound Derivatives Based on Computational Insights

The aminopyridine scaffold is a well-recognized feature in the design of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. nih.govnih.gov The aminopyridine core of molecules like lorlatinib, an anaplastic lymphoma kinase (ALK) inhibitor, forms crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. nih.gov Given that this compound contains this key aminopyridine moiety, it represents a valuable starting point for the rational design of novel kinase inhibitors and other biologically active molecules.

Computational, or in silico, methods are at the forefront of modern drug discovery and play a pivotal role in the rational design of new derivatives. nih.gov These techniques allow for the virtual screening of large libraries of compounds and the optimization of lead candidates before their synthesis, saving significant time and resources.

The process of designing new derivatives of this compound using computational tools would typically involve the following steps:

Target Identification and Binding Site Analysis: Identifying a specific biological target, such as a protein kinase, and characterizing the three-dimensional structure of its binding site.

Molecular Docking: Virtually placing the this compound scaffold and its potential derivatives into the binding site of the target protein. Docking algorithms predict the preferred binding orientation and affinity of the ligand, providing a score that correlates with its potential inhibitory activity.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the parent scaffold (e.g., by adding different functional groups at various positions) and performing docking studies, a computational SAR can be established. This helps in understanding which modifications are likely to enhance binding affinity and selectivity. For instance, the bromine atom at the 5-position can be a handle for introducing further chemical diversity through cross-coupling reactions.

Molecular Dynamics (MD) Simulations: To gain a more dynamic understanding of the ligand-protein interactions, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the stability of the binding pose and the flexibility of the protein-ligand complex.

ADMET Prediction: Computational models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. This early assessment of drug-like properties is crucial for prioritizing candidates for synthesis and experimental testing.

Recent advances in the design of kinase inhibitors have highlighted the importance of rigid molecular scaffolds in achieving high potency and selectivity. nih.gov The pyridine ring of this compound provides a rigid core that can be elaborated upon to create novel inhibitors. For example, computational studies have inspired the design of pyridine derivatives as potent inhibitors of salt-inducible kinases (SIKs) and other important drug targets. acs.org Similarly, the replacement of a pyridine ring with a ferrocenyl moiety in known kinase inhibitors, guided by computational analysis, has led to derivatives with enhanced anticancer activity. mdpi.com

Applications of 5 Amino 2 Bromo 3 Hydroxypyridine in Complex Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds

The strategic arrangement of reactive functional groups on the pyridine (B92270) ring of 5-amino-2-bromo-3-hydroxypyridine makes it an ideal precursor for a variety of more complex heterocyclic structures. The amino group can act as a nucleophile or be transformed into other functionalities, the bromo substituent is a prime site for cross-coupling reactions, and the hydroxyl group can participate in etherification or esterification reactions. chemimpex.comcymitquimica.com This multifunctionality allows chemists to build upon its core structure in a controlled and sequential manner.

Precursor to Substituted Pyridines and Pyridones

This compound is a well-established intermediate for creating highly substituted pyridine scaffolds. The bromine atom at the 2-position can be readily displaced or utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. google.comguidechem.com This reactivity is fundamental to its application in constructing complex molecules. For instance, in the synthesis of the anticancer drug Lorlatinib, this compound serves as the crucial pyridine fragment upon which a larger, more complex structure is built via a Suzuki coupling reaction. chemicalbook.comnih.gov

The amino and hydroxyl groups also offer handles for further derivatization. They can be protected and deprotected selectively, allowing for reactions at other parts of the molecule, or they can be directly involved in bond-forming reactions to build fused ring systems or introduce desired side chains. guidechem.com The inherent reactivity of this compound makes it a key starting material for generating libraries of substituted pyridines for pharmaceutical and agrochemical research. chemimpex.com

Intermediate in the Synthesis of Quinolines, Isoquinolines, and Fused Polycyclic Systems

While direct, documented examples of synthesizing quinolines or isoquinolines starting from this compound are not prevalent in readily available literature, the compound's structure contains the necessary functionalities for such transformations. Classic quinoline (B57606) and isoquinoline (B145761) syntheses, such as the Skraup, Doebner-von Miller, or Bischler-Napieralski reactions, often involve the cyclization of aniline (B41778) or phenethylamine (B48288) derivatives. The amino group of this compound could theoretically serve as the nitrogen source for the formation of a new fused ring.

For example, a reaction pathway could be envisioned where the amino group is first acylated, followed by an intramolecular cyclization reaction involving one of the ring carbons to form a fused pyridopyridone or a related polycyclic system. The bromo and hydroxyl groups could be used to further modify the resulting scaffold or to direct the cyclization. The synthesis of complex fused systems often relies on the strategic use of substituted heterocyclic precursors, a role for which this compound is well-suited. organic-chemistry.orgnih.govnih.gov

Role in Multi-Step Total Synthesis Strategies for Complex Organic Molecules

The utility of this compound is prominently highlighted in its role as a critical intermediate in the multi-step total synthesis of complex pharmaceutical agents. Its most notable application is in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in cancer therapy. google.comguidechem.com

In the convergent synthesis of Lorlatinib, this compound constitutes a key fragment of the final macrocyclic structure. The synthesis strategy involves several key steps where this precursor is essential:

SN2 Displacement: The synthesis may involve an SN2 displacement reaction with the hydroxyl group of 2-amino-3-hydroxypyridine (B21099), followed by bromination at the 5-position to yield the target intermediate. chemicalbook.com

Suzuki-Miyaura Coupling: The bromine atom on the pyridine ring is strategically employed in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step connects the pyridine fragment with another complex fragment, a substituted pyrazole (B372694) boronic acid derivative, to form the carbon-carbon bond that stitches together the backbone of the final macrocycle. guidechem.comnih.gov

Macrocyclization: Following the coupling and subsequent deprotection steps, the amino group of the original pyridine precursor participates in an intramolecular amidation reaction to form the large ring characteristic of Lorlatinib. chemicalbook.com

A patent for the synthesis of Lorlatinib describes a process starting from 2-amino-3-hydroxypyridine, which is first converted into a cyclic intermediate. This intermediate then undergoes photocatalytic bromination to introduce the bromine at the 5-position, followed by hydrolysis to yield this compound, underscoring its pivotal role. google.com

Table 1: Role of this compound in Lorlatinib Synthesis

Synthetic Stage Role of the Pyridine Intermediate Key Reaction Type
Fragment Coupling Provides the core pyridine structure and the bromine atom for C-C bond formation. Suzuki-Miyaura Coupling
Macrocyclization The amino group acts as a nucleophile to close the macrocyclic ring. Intramolecular Amidation

This application in a complex, multi-step synthesis demonstrates the compound's value as a non-commercially available, advanced intermediate that enables the construction of sophisticated molecular architectures. nih.govnih.gov

Integration into Advanced Chemical Materials

The functional groups on this compound provide reactive sites that allow for its incorporation into larger molecular systems, including polymers and coordination complexes. This potential extends its utility beyond small-molecule synthesis into the realm of materials science. chemimpex.com

Precursors for Polymeric and Oligomeric Materials

There is potential for this compound to be used in the creation of novel polymeric and oligomeric materials. chemimpex.com The amino and hydroxyl groups are suitable for step-growth polymerization reactions, such as the formation of polyamides, polyesters, or polyurethanes. The bromine atom offers a site for post-polymerization modification or for use in polymerization methods that proceed via cross-coupling reactions.

For instance, the enzymatic polymerization of related amino-quinoline monomers has been investigated to produce oligomers with interesting properties, such as free-radical scavenging activity. scholaris.ca While specific research on the polymerization of this compound is not widely documented, its structural similarity to other functionalized pyridines and anilines that are used in polymer synthesis suggests its applicability in developing new functional polymers with tailored electronic, thermal, or biological properties. chemimpex.comscholaris.ca

Ligands for Catalysis and Coordination Chemistry

The pyridine nitrogen, along with the amino and hydroxyl groups, makes this compound an excellent candidate for a multidentate ligand in coordination chemistry. chemimpex.com These groups can chelate to a metal center, forming stable metal complexes. The electronic properties of the resulting complex, and thus its catalytic activity, can be fine-tuned by the substituents on the pyridine ring.

Aminopyridine-based ligands are known to form complexes with a variety of transition metals (e.g., copper, cobalt, nickel, manganese), and these complexes have shown catalytic activity in reactions such as the Henry reaction. ias.ac.inekb.eg Metal complexes involving amino acids or similar structures have also been studied for their catalytic activity in oxidation reactions. scirp.orgresearchgate.netsemanticscholar.org The specific combination of a soft pyridine nitrogen, a hard amino nitrogen, and a hard hydroxyl oxygen donor in this compound could lead to complexes with unique catalytic or material properties. The bromine atom could also remain available for further reactions after complexation, allowing for the creation of more elaborate catalytic systems or metal-containing polymers. hw.ac.uk

Components in Optoelectronic and Sensing Materials (focus on chemical aspects)

The inherent electronic and photophysical properties of the pyridine nucleus, augmented by the presence of electron-donating amino and hydroxyl groups, position this compound as a promising scaffold for the development of novel optoelectronic and sensing materials. While direct applications of this specific compound are emerging, the chemical principles guiding the design of related pyridine-based materials provide a clear indication of its potential. The synthesis of pyridine-phenolic ligands for metal ion optical sensors, for example, highlights the utility of the hydroxypyridine moiety in creating fluorescent chemosensors. lanl.govarkat-usa.orgresearchgate.net

The core concept revolves around the modulation of the compound's fluorescence upon interaction with an analyte. The 3-hydroxyl group can act as a proton donor or a coordination site for metal ions, while the amino group can be further functionalized to tune the electronic properties of the molecule or to introduce specific recognition sites. The bromine atom at the 2-position serves as a convenient handle for introducing a wide variety of substituents through cross-coupling reactions, thereby allowing for the systematic fine-tuning of the molecule's absorption and emission characteristics.

Research on multisubstituted aminopyridines has demonstrated that these compounds can exhibit significant fluorescence quantum yields, a key requirement for sensitive optical probes. nih.gov The strategic introduction of an azide (B81097) group onto a substituted aminopyridine, for instance, has been shown to create a "pro-fluorescent" probe that becomes highly fluorescent only after a "click" reaction with an alkyne-tagged molecule. nih.gov This "click-and-probe" strategy showcases the potential of functionalized aminopyridines in biological imaging and sensing. nih.gov

The development of pyridine-based fluorescent probes for detecting environmental pollutants, such as benzene (B151609) and gasoline adulteration, further underscores the versatility of this class of compounds. mdpi.com By designing molecules with specific host-guest interaction capabilities, it is possible to achieve selective and sensitive detection of various analytes. The chemical reactivity of this compound provides a clear pathway to such tailored sensor molecules.

Table 1: Potential Applications of this compound Derivatives in Optoelectronics and Sensing

Application AreaKey Chemical Feature LeveragedPotential Functionality
Fluorescent Chemosensors Hydroxyl and amino groupsMetal ion or proton binding, leading to changes in fluorescence intensity or wavelength.
Biological Probes Amino group for bioconjugationCovalent labeling of biomolecules for imaging and tracking.
"Click-and-Probe" Systems Versatile scaffold for introducing azide or alkyne functionalities"Turn-on" fluorescence upon bioorthogonal reactions.
Vapochromic Materials Solid-state packing and intermolecular interactionsColor change in the presence of specific vapors for environmental monitoring. researchgate.net

Methodology Development in Organic Synthesis Leveraging this compound Reactivity

The development of novel and efficient synthetic methodologies is a primary driver of progress in organic chemistry. The unique reactivity of this compound, particularly the C-Br bond at the 2-position, has been effectively exploited in the development of new synthetic strategies, most notably in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forming carbon-carbon bonds, and its application to halogenated pyridines has been extensively studied. nih.govmdpi.com The reaction of this compound with various boronic acids or their esters, catalyzed by a palladium complex, allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring. This transformation is not only a key step in the synthesis of complex target molecules but also serves as a platform for developing and refining cross-coupling methodologies.

A prime example of this is found in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. acs.org In one of the reported synthetic routes, this compound serves as a crucial intermediate. It undergoes a Suzuki-Miyaura coupling with a functionalized boronic acid to construct the core biaryl structure of the final drug molecule. acs.org This industrial application highlights the robustness and reliability of methodologies developed around the reactivity of this compound.

The development of new ligands and catalyst systems for palladium-catalyzed cross-coupling reactions often relies on challenging substrates to test their efficacy. Functionalized aminopyridines, such as this compound, are excellent candidates for this purpose due to the potential for catalyst inhibition by the amino group. The successful coupling of such substrates demonstrates the high efficiency and functional group tolerance of the developed catalytic system. nih.gov

Furthermore, the reactivity of the C-Br bond can be finely tuned. For instance, in di-halogenated pyridines, selective cross-coupling at one position over the other can be achieved by carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, and base. This selectivity is a key aspect of methodology development, enabling the stepwise and controlled construction of highly substituted pyridine derivatives.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reaction of a 5-Bromopyridine Derivative

Reactant 1Reactant 2CatalystBaseSolventProductYieldReference
5-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water5-aryl-2-methylpyridin-3-amineModerate to Good nih.govmdpi.com

Future Directions and Emerging Research Avenues for 5 Amino 2 Bromo 3 Hydroxypyridine Chemistry

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The reactivity of the pyridine (B92270) ring is well-documented, generally favoring nucleophilic substitution at the C2 and C4 positions and electrophilic substitution at the C3 position, a preference dictated by the electron-withdrawing nature of the nitrogen atom. nih.gov However, the interplay of the amino, bromo, and hydroxyl substituents in 5-Amino-2-bromo-3-hydroxypyridine creates a unique electronic and steric environment that could lead to unconventional reactivity. Future research will likely focus on exploiting these inherent properties to achieve novel transformations.

The presence of multiple functional groups offers opportunities for selective reactions. For instance, the amino group can be diazotized and converted into a range of other functionalities, while the bromine atom is a handle for various cross-coupling reactions. The hydroxyl group, in turn, can be alkylated or acylated. The challenge and opportunity lie in controlling the selectivity of these transformations in a predictable manner. Recent studies on the reactivity of 4-aminopyridine (B3432731) with halogens have revealed complex reaction pathways, including the formation of charge-transfer complexes and pyridyl-pyridinium cations, suggesting that the reactivity of aminopyridines can be nuanced and lead to unexpected products. globalresearchonline.net

Investigations into the tautomeric equilibrium of the 3-hydroxypyridine (B118123) moiety and its influence on reactivity will also be a key area. The 3-hydroxypyridine can exist in equilibrium with its pyridone tautomer, and the dominant form can be influenced by solvent, pH, and the nature of other substituents. Understanding and controlling this equilibrium will be crucial for unlocking new reaction pathways.

Integration with Modern Synthetic Methodologies (e.g., Photoredox Catalysis, Electrochemistry)

The advent of modern synthetic methodologies like photoredox catalysis and electrochemistry has revolutionized organic synthesis by providing access to novel reaction pathways under mild conditions. The integration of this compound into these modern synthetic workflows is a promising avenue for future research.

Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for the functionalization of heterocycles, including pyridines. unibo.iturv.catacs.org This methodology often involves the generation of radical intermediates, which can participate in a variety of bond-forming reactions. For instance, the photoredox-catalyzed C-H functionalization of pyridines allows for the introduction of alkyl and aryl groups at various positions. acs.orgnih.gov Future studies could explore the application of these methods to this compound, potentially enabling direct C-H functionalization at the C4 or C6 positions, which would be challenging to achieve through traditional methods. The generation of pyridinyl radicals from pyridinium (B92312) ions under photoredox conditions offers a novel approach to pyridine functionalization with distinct selectivity compared to classical Minisci-type reactions. acs.org

Electrochemistry: Electrochemical methods offer a green and efficient alternative to traditional chemical redox reactions. acs.org The electrochemical synthesis of pyridine derivatives has been demonstrated for various transformations, including carboxylation and the formation of C-N bonds. nih.govjst.go.jp The application of electrochemistry to this compound could enable selective oxidation or reduction of the functional groups, leading to new synthetic intermediates. For example, the electrochemical reduction of the pyridine ring could provide access to highly functionalized piperidine (B6355638) derivatives, which are common motifs in pharmaceuticals. acs.org

Development of Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of chemo-, regio-, and stereoselectivity is a central goal in modern organic synthesis. The development of selective transformations for this compound will be crucial for expanding its utility as a synthetic building block.

Chemoselectivity: The presence of three distinct functional groups (amino, bromo, and hydroxyl) on the pyridine ring of this compound presents a significant challenge and opportunity for chemoselective transformations. Future research will focus on developing reaction conditions that allow for the selective modification of one functional group in the presence of the others. For example, the development of orthogonal protecting group strategies will be essential for the stepwise functionalization of the molecule. Recent work on the chemoselective synthesis of polysubstituted pyridines using heteroaryl fluorosulfates has demonstrated the feasibility of such approaches by exploiting the differential reactivity of various leaving groups in cross-coupling reactions. nih.gov

Regioselectivity: The regioselectivity of reactions involving the pyridine ring is often dictated by the inherent electronic properties of the heterocycle. However, the substituents on this compound can influence the regiochemical outcome of reactions. Future work will aim to develop methods for controlling the regioselectivity of C-H functionalization and other reactions, potentially through the use of directing groups or by tuning the electronic properties of the substrate. The regioselective addition of nucleophiles to N-activated pyridinium species is a well-established strategy for the synthesis of substituted pyridines and could be applied to derivatives of this compound. acs.org

Stereoselectivity: The introduction of stereocenters in a controlled manner is a critical aspect of pharmaceutical synthesis. Future research will explore the development of stereoselective transformations involving this compound. This could involve the use of chiral catalysts for asymmetric reactions or the development of diastereoselective reactions using chiral auxiliaries. The stereoselective synthesis of tetrahydropyridines and other saturated heterocyclic derivatives from pyridine precursors is an area of active research with significant potential. acs.org

Advances in Scalable Synthesis and Process Chemistry for Industrial Applications

The transition from laboratory-scale synthesis to large-scale industrial production is a critical step in the development of new pharmaceuticals and other chemical products. pharmtech.combeilstein-journals.org Future research in the area of this compound will focus on developing scalable and efficient synthetic routes to this compound and its derivatives.

The development of continuous-flow processes offers significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. nih.gov The application of flow chemistry to the synthesis of this compound and its subsequent transformations could lead to more robust and cost-effective manufacturing processes. The use of numbered-up 3D-printed metal microreactors has been shown to enable the scalable subsecond synthesis of drug scaffolds via unstable aryllithium intermediates, highlighting the potential of this technology for the production of complex heterocyclic compounds. nih.gov

Process optimization will also be a key focus, with an emphasis on minimizing the number of synthetic steps, reducing waste, and using environmentally benign reagents and solvents. The development of robust and well-understood processes is essential for ensuring the quality and consistency of the final product. The synthesis of the drug Lorlatinib, which utilizes a derivative of this compound, serves as a relevant case study for the development of scalable synthetic routes to complex pharmaceutical intermediates. researchgate.net

Design of Novel Catalytic Systems Utilizing this compound Derivatives

The unique structural and electronic properties of this compound make it an attractive scaffold for the design of novel ligands for catalysis. The pyridine nitrogen, the amino group, and the hydroxyl group can all act as coordination sites for metal ions, allowing for the formation of a variety of metal complexes.

The development of pyridinol-based ligands has been an active area of research, with applications in a range of catalytic transformations. rsc.org The combination of a Brønsted acidic hydroxyl group and a Lewis basic pyridine nitrogen can lead to cooperative effects in catalysis. Future research could focus on the synthesis of chiral ligands derived from this compound for use in asymmetric catalysis. The bromo substituent provides a convenient handle for further functionalization, allowing for the fine-tuning of the steric and electronic properties of the ligand.

The design of functionalized pyridine pyrazole (B372694) ligands has also been shown to be a fruitful area for the development of metal complexes with tunable properties for applications in luminescence, magnetism, and catalysis. researchgate.net The derivatization of this compound to incorporate pyrazole or other heterocyclic moieties could lead to the discovery of new and highly effective catalytic systems.

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science (chemical focus)

The intersection of organic synthesis and materials science offers exciting opportunities for the development of new functional materials with tailored properties. The unique combination of functional groups in this compound makes it a promising building block for the synthesis of novel polymers and other materials.

The amino and hydroxyl groups can participate in polymerization reactions, leading to the formation of pyridine-containing polymers with interesting electronic and optical properties. nih.gov The bromine atom can be used to introduce other functional groups or to create cross-linked polymer networks. Pyridine-based polymers have been investigated for a variety of applications, including as components in electronic devices and as antimicrobial agents.

The ability of the hydroxypyridine moiety to chelate metal ions also opens up possibilities for the development of metal-containing polymers and coordination polymers. These materials could have applications in catalysis, sensing, and gas storage. The synthesis of porous organic polymers based on pyridine and zinc has been shown to be effective for the co-catalyst-free cycloaddition of epoxides, demonstrating the potential of such materials in catalysis. acs.org

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-Amino-2-bromo-3-hydroxypyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via bromination of precursor pyridines. For example, bromination of 3-hydroxypyridine derivatives using bromine in acetic acid under controlled temperature (40–60°C) achieves regioselective substitution at the 2-position . Post-bromination, amination can be performed using ammonia or urea in ethanol under reflux. Yield optimization requires precise stoichiometry (e.g., 1.2–1.5 eq Br₂) and inert atmospheres to minimize side reactions like di-bromination . Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (d, H-6), δ 6.8 (d, H-4), and δ 5.1 (s, -OH). 13^{13}C NMR confirms bromine’s deshielding effect at C-2 (~110 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) should match the theoretical m/z (217.0 for C₅H₄BrN₂O).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with ±0.3% of theoretical values .

Q. What are the common functionalization reactions for this compound in heterocyclic chemistry?

  • Methodology : The bromine atom at C-2 is highly reactive in cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C to form biaryl derivatives .
  • Nucleophilic Substitution : Replace Br with amines (e.g., methylamine) in THF with NaH as a base .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further derivatization?

  • Methodology : The amino (-NH₂) and hydroxyl (-OH) groups at C-5 and C-3 create electron-rich regions, directing electrophilic attacks to C-4 or C-5. For example, nitration with HNO₃/H₂SO₄ predominantly yields 4-nitro derivatives due to the meta-directing nature of -NH₂. DFT calculations (B3LYP/6-31G*) can predict charge distribution, validated experimentally via LC-MS monitoring .

Q. What strategies mitigate competing side reactions during palladium-catalyzed couplings?

  • Methodology : Competing proto-debromination is minimized by:

  • Using anhydrous solvents (e.g., degassed DMF).
  • Adding ligands like XPhos to enhance catalytic efficiency.
  • Optimizing temperature (80–100°C) to accelerate coupling over side pathways. Reaction progress is tracked via TLC (silica, ethyl acetate/hexane) .

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound?

  • Case Study : Discrepancies in bromination regioselectivity (C-2 vs. C-4) may arise from solvent polarity. Acetic acid favors C-2 substitution, while DMF promotes C-4 due to altered transition-state stabilization. Systematic screening of solvents (e.g., acetic acid vs. DMF) with kinetic monitoring (in situ IR) clarifies these effects .

Q. What are the degradation pathways of this compound under varying pH conditions?

  • Methodology : Stability studies in buffered solutions (pH 2–12) at 25°C show:

  • Acidic Conditions (pH < 3) : Hydrolysis of Br to yield 3-hydroxy-5-aminopyridine.
  • Alkaline Conditions (pH > 10) : Oxidative degradation via hydroxyl radical formation, detected by LC-MS. Storage recommendations: airtight containers at pH 6–8, 4°C .

Q. How does steric hindrance from the hydroxyl group affect catalytic hydrogenation?

  • Methodology : Hydrogenation over Pd/C (10% wt) in methanol at 50 psi H₂ reduces the pyridine ring but leaves -OH intact. Steric effects from -OH slow reduction kinetics compared to non-hydroxylated analogs. Reaction rates are quantified via gas uptake measurements .

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